molecular formula C21H25NO4 B2404460 Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 292852-47-2

Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2404460
CAS No.: 292852-47-2
M. Wt: 355.434
InChI Key: GFDTWMMIHOBFFQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 4-hydroxyphenyl substituent at the 4-position of the hexahydroquinoline core. Polyhydroquinolines are a class of nitrogen-containing heterocycles with broad pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-modulating activities . Synthesis methods for such derivatives often employ green chemistry principles or advanced catalytic systems, such as copper-based ionic liquids or magnetic nanoparticles, to optimize yields and reaction conditions .

Properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-5-26-20(25)17-12(2)22-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(23)9-7-13/h6-9,18,22-23H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDTWMMIHOBFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)O)C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of hexahydroquinoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H25NO4. The compound features a hexahydroquinoline core structure that is essential for its biological activity.

PropertyValue
Molecular FormulaC21H25NO4
Molecular Weight341.43 g/mol
CAS Number2829289

Biological Activities

Hexahydroquinoline derivatives have been reported to exhibit a variety of biological activities:

  • Antioxidant Activity : Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo has shown significant antibacterial and antifungal effects in various assays.
  • Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines in vitro and in vivo models.
  • Antidiabetic Activity : Some derivatives have demonstrated the ability to lower blood glucose levels in diabetic models by enhancing insulin sensitivity.
  • Neuroprotective Effects : Research indicates potential applications in neuroprotection against conditions such as Alzheimer’s disease.

Study on Antioxidant Activity

A study conducted by Sausins et al. (1988) highlighted the antioxidant properties of hexahydroquinoline derivatives. The study utilized various in vitro assays to demonstrate the ability of these compounds to neutralize reactive oxygen species (ROS), suggesting their potential use in preventing oxidative damage associated with chronic diseases.

Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several hexahydroquinoline derivatives against a range of pathogens including Staphylococcus aureus and Candida albicans. The results indicated that Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Mechanisms

A recent study explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed that treatment with Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo significantly reduced levels of TNF-alpha and IL-6 cytokines in treated cells compared to controls.

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of hexahydroquinoline and exhibits a variety of biological activities. Research has shown that it possesses:

  • Vasodilatory Effects : It can help in the relaxation of blood vessels, making it beneficial for cardiovascular health .
  • Bronchodilatory Activity : This property makes it a candidate for treating respiratory conditions such as asthma .
  • Antiatherosclerotic Properties : The compound may aid in preventing the formation of plaques in arteries .
  • Hepatoprotective Effects : It has been studied for its potential to protect liver cells from damage .

Neuropharmacology

Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been investigated for its neuroprotective capabilities:

  • Cerebral Anti-Ischemic Activity : It has shown promise in protecting brain tissue during ischemic events .
  • Alzheimer’s Disease Treatment : The compound may serve as a neuroprotectant and has been studied for its role in mitigating symptoms associated with Alzheimer’s disease .

Anticancer Research

Recent studies have indicated that this compound could act as a chemosensitizer in tumor therapy. Its ability to enhance the efficacy of certain chemotherapeutic agents makes it a subject of interest in cancer research .

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Variants of this compound have been synthesized to explore their biological properties further.

Case Study: Synthesis Process

A common synthesis method includes:

  • Mixing 1,1-dimethyl-3,5-cyclohexanedione with appropriate aldehydes and ammonium acetate.
  • Refluxing the mixture in ethanol.
  • Filtration and purification steps to isolate the desired product.

This method can be modified to create various derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Key Observations :

  • Catalytic Efficiency: The 4-chlorophenyl derivative achieved the highest yield (95%) using magnetic graphene oxide catalysts, highlighting the role of advanced nanocatalysts in optimizing synthesis .
  • Green Chemistry : The 2-chlorophenyl analog was synthesized without solvents or catalysts, aligning with sustainable practices .

Pharmacological Activity Comparison

Key Observations :

  • Antimicrobial Potency: The 2-chlorophenyl derivative exhibited strong activity against P. aeruginosa (MIC = 12.5 μg/mL), with statistically significant results (p < 0.05) .
  • Multifunctionality : Chlorinated analogs demonstrated broader pharmacological profiles, including anticoagulant and thrombolytic effects, likely due to enhanced electrophilicity from the chlorine atom .

Crystallographic and Physicochemical Properties

  • Crystal Structures: Derivatives like ethyl 4-(3-chlorophenyl)-... (C21H24ClNO3) and ethyl 4-(3,4-dimethylphenyl)-... (C23H29NO3) exhibit well-defined hexahydroquinoline frameworks, with hydrogen bonding influencing stability .
  • Melting Points : The 4-methoxyphenyl analog has a high melting point (249°C), suggesting strong intermolecular interactions compared to halogenated variants .

Q & A

Q. Table 1: Key Synthetic Parameters and Yields

CatalystSolventTemperature (°C)Yield (%)Reference
Cobalt chlorideSolvent-free8078
L-GlutamineEthanolReflux85

Q. Table 2: Biological Activity of Structural Analogs

SubstituentCOX-2 IC₅₀ (µM)MIC (S. aureus) (µg/mL)
4-Hydroxyphenyl12.564
2-Chlorophenyl6.832

Q. Table 3: Computational Parameters for DFT Analysis

ParameterValue (eV)Relevance
HOMO Energy−6.2Predicts antioxidant activity
LUMO Energy−1.8Indicates electrophilicity

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